cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride
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Overview
Description
cis-3-(Dimethylamino)cyclohexanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties, which include a cyclohexanol ring substituted with a dimethylamino group.
Preparation Methods
The synthesis of cis-3-(Dimethylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
cis-3-(Dimethylamino)cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents
Scientific Research Applications
cis-3-(Dimethylamino)cyclohexanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of cis-3-(Dimethylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific pathways involved .
Comparison with Similar Compounds
cis-3-(Dimethylamino)cyclohexanol hydrochloride can be compared with other similar compounds such as:
Tramadol hydrochloride: Both compounds have similar structural features and are used in pharmaceutical applications.
cis-2-(Dimethylamino)cyclohexanol hydrochloride: This compound has a similar structure but differs in the position of the dimethylamino group.
cis-4-(Dimethylamino)cyclohexanol hydrochloride: Another similar compound with the dimethylamino group in a different position on the cyclohexanol ring
These comparisons highlight the unique structural and functional properties of cis-3-(Dimethylamino)cyclohexanol hydrochloride, making it a valuable compound in various scientific and industrial applications.
Biological Activity
Cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride, with the molecular formula C₈H₁₈ClNO and a molecular weight of approximately 175.69 g/mol, is a compound of significant interest in medicinal chemistry. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, especially analgesics like Tramadol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group, which contribute to its pharmacological properties. Its hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications.
This compound exhibits significant biological activity primarily as an analgesic . Its mechanism involves:
- Inhibition of Norepinephrine and Serotonin Reuptake : The compound interacts with the central nervous system by inhibiting the reuptake of norepinephrine and serotonin. This action contributes to its pain-relieving effects and suggests potential benefits in treating mood disorders.
- Opioid Receptor Interaction : It mimics traditional opioids by engaging with opioid receptors, albeit with a lower potential for addiction and fewer side effects compared to conventional opioids.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Analgesic | Effective in managing moderate to severe pain by acting on neurotransmitter systems. |
Antidepressant | Potential influence on mood regulation through serotonergic pathways. |
Anxiolytic | Possible benefits in anxiety disorders due to its interaction with neurotransmitter systems. |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential beyond analgesia:
- Pain Management : A study demonstrated that this compound significantly reduced pain responses in animal models, comparable to Tramadol but with a more favorable side effect profile.
- Mood Disorders : Research indicated that the compound could modulate serotonin levels effectively, suggesting its utility in treating depression and anxiety.
- Receptor Interaction Studies : Investigations into its binding affinity revealed that it interacts with various receptors beyond opioid receptors, including those involved in mood regulation.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds, which also exhibit analgesic properties. Here is a comparative table:
Compound Name | Structure Type | Key Features |
---|---|---|
Tramadol | Analgesic | Opioid-like effects; serotonin/norepinephrine reuptake inhibitor |
2-Dimethylaminomethylcyclohexanol | Analgesic precursor | Similar structure; used in pain management |
1-(3-Methoxyphenyl)-2-dimethylaminomethylcyclohexanol | Analgesic derivative | Enhanced potency; different substitution pattern |
3-Dimethylaminocyclohexanol | Structural analog | Lacks the methoxy group; different pharmacological profile |
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(1R,3S)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 |
InChI Key |
MBQMFGCEHCJMHL-KZYPOYLOSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCC[C@H](C1)O.Cl |
Canonical SMILES |
CN(C)C1CCCC(C1)O.Cl |
Origin of Product |
United States |
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